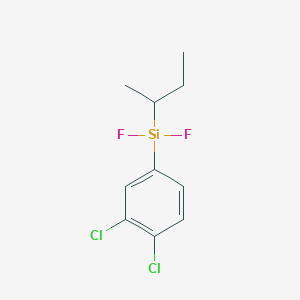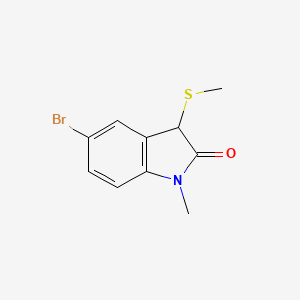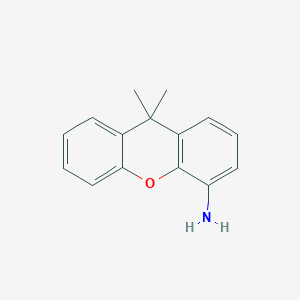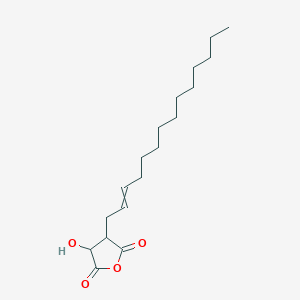
N-(2,6-dihydroxyphenyl)octadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dihydroxyphenyl)octadecanamide is a chemical compound with the molecular formula C24H41NO3. It is characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 2 and 6 positions, and an octadecanamide chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dihydroxyphenyl)octadecanamide typically involves the reaction of 2,6-dihydroxyaniline with octadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,6-dihydroxyaniline+octadecanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dihydroxyphenyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of N-(2,6-dihydroxyphenyl)octadecylamine.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(2,6-dihydroxyphenyl)octadecanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,6-dihydroxyphenyl)octadecanamide involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, while the long hydrophobic chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxyphenyl)octadecanamide
- N-(3,4-dihydroxyphenyl)octadecanamide
- N-(2,6-dimethoxyphenyl)octadecanamide
Uniqueness
N-(2,6-dihydroxyphenyl)octadecanamide is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions compared to other similar compounds.
Propriétés
Numéro CAS |
921758-96-5 |
|---|---|
Formule moléculaire |
C24H41NO3 |
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
N-(2,6-dihydroxyphenyl)octadecanamide |
InChI |
InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(28)25-24-21(26)18-17-19-22(24)27/h17-19,26-27H,2-16,20H2,1H3,(H,25,28) |
Clé InChI |
SROVJLKECJUPAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(C=CC=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B12618665.png)
![4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile](/img/structure/B12618667.png)
![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
![5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide](/img/structure/B12618687.png)
![4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one](/img/structure/B12618693.png)
![ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B12618704.png)

